molecular formula C16H12F5NO B13966702 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide CAS No. 38771-48-1

2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide

Katalognummer: B13966702
CAS-Nummer: 38771-48-1
Molekulargewicht: 329.26 g/mol
InChI-Schlüssel: NPIPZKLVEUSGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenylpropan-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenylpropan-2-yl moiety can undergo oxidation to form corresponding ketones or carboxylic acids

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Ketones or carboxylic acids

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5,6-Pentafluorobenzamide: Lacks the phenylpropan-2-yl moiety, making it less lipophilic and potentially less bioactive.

    2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical reactivity and biological properties.

    2,2,3,3,3-Pentafluoro-N-(1-phenylpropan-2-yl)propanamide: Similar structure but with a different fluorination pattern, affecting its chemical and physical properties

Uniqueness

2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of the phenylpropan-2-yl moiety.

Eigenschaften

CAS-Nummer

38771-48-1

Molekularformel

C16H12F5NO

Molekulargewicht

329.26 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C16H12F5NO/c1-8(7-9-5-3-2-4-6-9)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h2-6,8H,7H2,1H3,(H,22,23)

InChI-Schlüssel

NPIPZKLVEUSGOX-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.